2-(4-Ethoxy-2-fluorophenyl)acetic acid
Description
2-(4-Ethoxy-2-fluorophenyl)acetic acid is a fluorinated phenylacetic acid derivative characterized by an ethoxy group (-OCH₂CH₃) at the para position and a fluorine atom at the ortho position on the benzene ring, attached to an acetic acid backbone. Such compounds are often studied for their roles in drug development, metabolic pathways, and material science due to their tunable electronic and steric profiles .
Properties
IUPAC Name |
2-(4-ethoxy-2-fluorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-2-14-8-4-3-7(5-10(12)13)9(11)6-8/h3-4,6H,2,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPLAEQWTZDFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxy-2-fluorophenyl)acetic acid typically involves the reaction of 4-ethoxy-2-fluorobenzaldehyde with a suitable reagent to introduce the acetic acid moiety. One common method is the use of a Grignard reagent, such as ethylmagnesium bromide, followed by oxidation to yield the desired acetic acid derivative. The reaction conditions often involve anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of organometallic reagents. These methods are optimized for higher yields and purity, and often involve continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxy-2-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(4-ethoxy-2-fluorophenyl)acetone, while reduction could produce 2-(4-ethoxy-2-fluorophenyl)ethanol.
Scientific Research Applications
2-(4-Ethoxy-2-fluorophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxy-2-fluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluorine groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
The position and nature of substituents on the phenyl ring significantly influence physicochemical properties. Key analogs include:
Key Observations :
- Ethoxy vs.
- Fluorine Position : Ortho-fluorine (as in 2-(4-Ethoxy-2-fluorophenyl)acetic acid) may sterically hinder rotation, affecting molecular conformation and intermolecular interactions (e.g., hydrogen bonding) .
- Electron-Withdrawing Effects : Halogens (e.g., Br in 2-(3-Bromo-4-methoxyphenyl)acetic acid) increase acidity of the acetic acid moiety, influencing reactivity .
Crystallographic and Hydrogen-Bonding Patterns
Crystal structures of analogs reveal common packing motifs:
- 2-(2-Methoxyphenyl)acetic acid forms inversion-symmetric dimers via O–H···O hydrogen bonds (R₂²(8) motif), stabilizing the lattice .
- 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid exhibits O–H···O hydrogen-bonded dimers and weak C–H···π interactions, enhancing thermal stability .
- 2-(3-Bromo-4-methoxyphenyl)acetic acid shows a dihedral angle of 78.15° between the phenyl ring and acetic acid group, highlighting steric effects of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
